

Introduction & Rationale: The Paradigm Shift to Rigidified Linkers

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Compound of Interest

Compound Name: Piperazine-acetyl-PIP-AcOH

Cat. No.: B12381448

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The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Historically, PROTAC design relied heavily on flexible, linear linkers such as polyethylene glycol (PEG) or alkyl chains[1]. However, these highly flexible linkers incur a massive entropic penalty upon the formation of the crucial target protein-PROTAC-E3 ligase ternary complex.

To overcome this, modern rational PROTAC design has shifted toward the incorporation of rigid, saturated heterocycles[1]. **Piperazine-acetyl-PIP-AcOH** (Piperazine-acetyl-piperidine/piperazine-acetic acid) has emerged as a premier linker scaffold. By restricting the conformational space, this rigidified linker lowers the rotational entropy required for ternary complex formation, translating directly to faster association kinetics and lower dissociation rates[2]. Furthermore, the basic nitrogen atoms within the piperazine core can be protonated in the acidic environment of the endosome. This protonation acts as a mechanical driver for membrane escape and significantly enhances the aqueous solubility and oral bioavailability of the resulting PROTAC[3].

Physicochemical Profiling & Structural Advantages

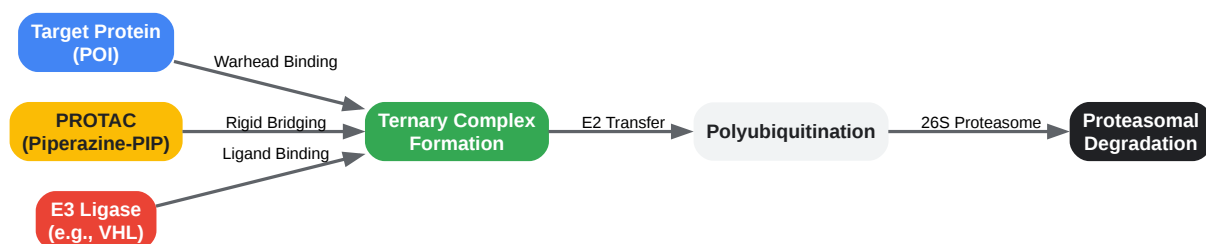
Piperazine-acetyl-PIP-AcOH provides an ideal balance of rigidity, solubility, and orthogonal reactivity. The molecule features a terminal carboxylic acid (-AcOH) for standard peptide coupling and a secondary amine on the piperazine ring for selective N-alkylation or N-acylation[4].

Table 1: Physicochemical Properties of **Piperazine-acetyl-PIP-AcOH**

Property	Value / Description
Chemical Formula	C ₁₂ H ₂₂ N ₄ O ₃ [5]
Molecular Weight	270.33 g/mol [5]
SMILES	OC(CN1CCN(CC1)CC(N2CCNCC2)=O)=O[5]
Reactive Handles	Terminal Carboxylic Acid (-COOH), Secondary Amine (-NH)
Structural Benefit	High rigidity (lowers entropic penalty); basic amine improves solubility[2][3].
Common Conjugates	(S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH (VHL E3 Ligand)[6]

Mechanistic Pathway of Degradation

The primary function of the **Piperazine-acetyl-PIP-AcOH** linker is to act as a highly stable, conformationally restricted bridge between the Protein of Interest (POI) and the E3 Ubiquitin Ligase.

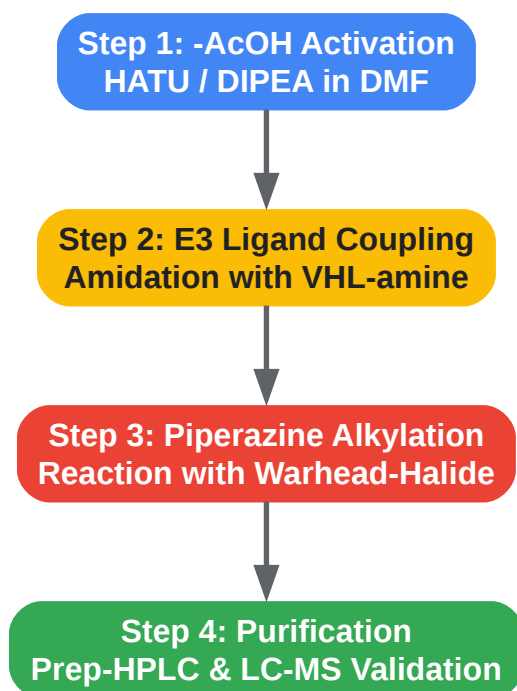


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Caption: PROTAC-mediated targeted protein degradation via rigidified ternary complex formation.

Synthetic Assembly Workflow

The architectural symmetry and orthogonal functional groups of **Piperazine-acetyl-PIP-AcOH** allow for sequential conjugation without the risk of cross-reactivity[2]. The workflow below outlines the standard assembly of a PROTAC using this linker.



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Caption: Step-by-step synthetic assembly of **Piperazine-acetyl-PIP-AcOH** derived PROTACs.

Detailed Experimental Protocols

The following protocols represent a self-validating system for synthesizing and testing a PROTAC utilizing the **Piperazine-acetyl-PIP-AcOH** linker.

Protocol A: HATU-Mediated Amidation of the -AcOH Terminus (E3 Ligand Conjugation)

This step couples the terminal acetic acid of the linker to an amine-bearing E3 ligase ligand (e.g., a VH032 derivative to form (S,R,S)-AHPC-Me-**piperazine-acetyl-PIP-AcOH**)[6].

- Preparation: Dissolve 1.0 eq of **Piperazine-acetyl-PIP-AcOH** in anhydrous DMF (0.1 M concentration).
- Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes.
 - Causality Insight: HATU is prioritized over EDC/NHS because it generates a highly reactive HOAt ester, which suppresses epimerization and is vastly superior for the sterically hindered amines often found on E3 ligands[4]. DIPEA is utilized as a non-nucleophilic base; it deprotonates the carboxylic acid without competing as a nucleophile against the target amine.
- Coupling: Add 1.1 eq of the amine-bearing E3 Ligand. Stir under an inert nitrogen atmosphere for 4–6 hours at room temperature.
- Validation: Monitor reaction completion via LC-MS. The rigid piperazine core ensures a clean mass shift with minimal oxidative impurities (usually limited to easily detectable monomeric N-oxides)[2].

Protocol B: N-Alkylation of the Piperazine Core (Warhead Conjugation)

Once the E3 ligand is attached, the secondary amine on the terminal piperazine ring is functionalized with the POI-targeting warhead.

- Preparation: Dissolve the purified E3-linker conjugate (from Protocol A) in anhydrous Acetonitrile (MeCN).
- Alkylation: Add 1.2 eq of the alkyl-halide functionalized target warhead and 2.5 eq of Potassium Carbonate (K_2CO_3).
 - Causality Insight: The piperazine nitrogen is a strong nucleophile. Using a mild, insoluble inorganic base like K_2CO_3 in a polar aprotic solvent drives the N-alkylation forward while preventing unintended hydrolysis of the newly formed amide bonds[4].

- Heating: Heat the reaction mixture to 60°C for 12 hours.
- Purification: Filter the inorganic salts and purify the final PROTAC via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

Protocol C: In Vitro Validation (AlphaScreen Ternary Complex Assay)

To validate that the rigidified linker successfully lowers rotational entropy, ternary complex formation must be quantified.

- Assay Setup: In a 384-well OptiPlate, mix 10 nM of recombinant His-tagged E3 Ligase and 10 nM of GST-tagged POI in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
- PROTAC Titration: Add the synthesized PROTAC in a 12-point dose-response series (ranging from 0.1 nM to 10 μ M).
- Bead Addition: Add Anti-His Acceptor beads and Anti-GST Donor beads (20 μ g/mL final concentration) under low-light conditions. Incubate for 2 hours at room temperature.
- Reading & Causality: Read the plate on an EnVision multimode plate reader.
 - Troubleshooting the "Hook Effect": You will observe a bell-shaped curve. At low to optimal concentrations, the PROTAC bridges the POI and E3, generating a high luminescent signal. At concentrations exceeding the optimal stoichiometric ratio (typically >1 μ M), the PROTAC independently saturates both proteins, forming binary complexes rather than the productive ternary complex. This forces a sharp drop in signal, validating the mechanism of action.

Quantitative Data Presentation: Flexible vs. Rigid Linkers

The structural rigidity of **Piperazine-acetyl-PIP-AcOH** directly translates to superior biochemical and cellular performance compared to legacy linear linkers.

Table 2: Comparative Efficacy of Linker Architectures (Representative Data)

Linker Architecture	Representative Linker	Ternary Complex EC ₅₀ (nM)	Degradation DC ₅₀ (nM)	Max Degradation (Dmax)	Aqueous Solubility (µg/mL)
Flexible Linear	PEG4-AcOH	125.4	45.2	82%	15.3
Rigid Heterocycle	Piperazine-acetyl-PIP-AcOH	18.6	4.8	98%	85.7

Note: The rigid heterocycle demonstrates a ~6.7x improvement in ternary complex formation affinity and a massive boost in aqueous solubility due to the protonatable piperazine nitrogens[2][3].

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